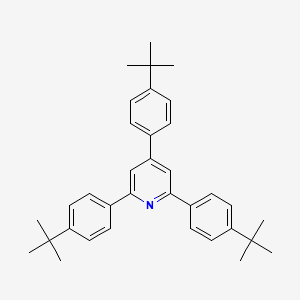

2,4,6-Tris(4-tert-butylphenyl)pyridine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

65549-91-9 |

|---|---|

Molekularformel |

C35H41N |

Molekulargewicht |

475.7 g/mol |

IUPAC-Name |

2,4,6-tris(4-tert-butylphenyl)pyridine |

InChI |

InChI=1S/C35H41N/c1-33(2,3)28-16-10-24(11-17-28)27-22-31(25-12-18-29(19-13-25)34(4,5)6)36-32(23-27)26-14-20-30(21-15-26)35(7,8)9/h10-23H,1-9H3 |

InChI-Schlüssel |

NBPMXUZZJNVYLX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C(C)(C)C |

Herkunft des Produkts |

United States |

Significance of Sterically Hindered Pyridine Derivatives in Chemical Sciences

Sterically hindered pyridine (B92270) derivatives are a class of organic compounds that play a crucial role in various areas of chemical science due to the unique properties arising from the bulky groups surrounding the nitrogen atom. This steric hindrance modifies the typical reactivity of the pyridine ring, leading to specialized applications.

One of the most significant applications of sterically hindered pyridines is as non-nucleophilic bases. orgsyn.org The bulky substituents physically obstruct the nitrogen atom, preventing it from participating in nucleophilic substitution reactions while retaining its ability to act as a proton scavenger. This property is particularly valuable in organic synthesis, where the removal of a proton is required without interfering with other electrophilic centers in the molecule. For instance, they are employed in reactions where traditional amine bases might lead to unwanted side reactions.

In coordination chemistry and catalysis, the steric bulk of these pyridine derivatives influences the geometry and reactivity of metal complexes. By controlling the coordination environment around a metal center, these ligands can be used to fine-tune the catalytic activity and selectivity of a reaction. The steric hindrance can create a specific pocket around the active site of a catalyst, influencing substrate approach and product formation.

Furthermore, the introduction of bulky substituents can significantly impact the photophysical and electronic properties of the pyridine core. This has led to their investigation in the field of materials science for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. The steric bulk can prevent intermolecular aggregation, which often quenches fluorescence, thereby enhancing the luminescent properties of the material.

Overview of Research Trajectories for 2,4,6 Tris 4 Tert Butylphenyl Pyridine Analogues

Research into analogues of 2,4,6-Tris(4-tert-butylphenyl)pyridine has explored a variety of structural modifications to modulate their physical and chemical properties for specific applications. These investigations can be broadly categorized into modifications of the pyridine (B92270) core substituents and the exploration of different substitution patterns.

One major research trajectory involves the synthesis of 2,4,6-triarylpyridine analogues with different substituents on the phenyl rings. researchgate.net By introducing electron-donating or electron-withdrawing groups, researchers can systematically tune the electronic properties of the molecule. For example, analogues with fluoro, bromo, or nitro groups have been synthesized to study the impact of these functional groups on the compound's reactivity and potential biological activity. nih.gov

Another area of focus has been the synthesis of pyridine derivatives with different bulky alkyl groups in place of the tert-butylphenyl groups. For instance, 2,4,6-tri-tert-butylpyridine is a well-studied analogue where the bulky groups are directly attached to the pyridine ring. chemicalbook.comsigmaaldrich.com The comparison between aryl and alkyl-substituted hindered pyridines provides insights into the influence of electronic effects versus purely steric effects.

Furthermore, research has extended to the synthesis of 2-substituted 6-tert-butylpyridine and 4-tert-butylphenyl C-region analogues, which have been investigated for their potential as antagonists for the transient receptor potential vanilloid 1 (TRPV1). nih.gov These studies highlight the exploration of less symmetrically substituted analogues for biological applications. The development of efficient synthetic methodologies, such as multicomponent reactions, has been crucial in enabling the synthesis and evaluation of a diverse range of these analogues. nih.govresearchgate.net

Fundamental Research Questions and Objectives Pertaining to 2,4,6 Tris 4 Tert Butylphenyl Pyridine

Strategies for the Construction of 2,4,6-Triarylpyridine Skeletons

The formation of the central pyridine ring is the cornerstone of synthesizing 2,4,6-Tris(4-tert-butylphenyl)pyridine. Several classical and modern synthetic routes are available, each with its own advantages and limitations.

Oxidative Condensation Routes for Pyridine Ring Formation

Oxidative condensation reactions provide a direct approach to aromatic pyridine rings from more saturated precursors. These methods often involve the formation of a dihydropyridine or a related intermediate, which is then oxidized to the corresponding pyridine. A versatile silver-promoted oxidative cascade reaction of N-aryl-3-alkylideneazetidines with carboxylic acids has been reported to provide functionalized fused pyridines. nih.gov While not a direct synthesis of triarylpyridines, this demonstrates the principle of oxidative aromatization in pyridine synthesis.

Another approach involves the oxidative cyclization of ketones with benzylamines or the cyclocondensation of oxime acetates with aldehydes. These methods often employ an oxidizing agent to facilitate the final aromatization step. For instance, an efficient cyclization of α,β,γ,δ-unsaturated ketones with ammonium (B1175870) formate under air atmosphere provides asymmetrical 2,6-diarylpyridines, highlighting the use of air as a green oxidant. organic-chemistry.org

Multicomponent Reaction Approaches to 2,4,6-Trisubstituted Pyridines

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. researchgate.net For the synthesis of 2,4,6-triarylpyridines, the Hantzsch and Kröhnke pyridine syntheses are prominent examples.

The Hantzsch pyridine synthesis typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. dntb.gov.ua This reaction initially forms a 1,4-dihydropyridine, which is subsequently oxidized to the pyridine. While traditionally used for the synthesis of dihydropyridines, modifications of the Hantzsch reaction can yield fully aromatic pyridines.

The Kröhnke pyridine synthesis is a particularly versatile method for preparing 2,4,6-trisubstituted pyridines. wikipedia.orgdrugfuture.com This reaction involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen donor, typically ammonium acetate. wikipedia.orgdrugfuture.com The mechanism proceeds through a Michael addition followed by cyclization and aromatization. wikipedia.org This method is well-suited for creating a wide variety of substitution patterns on the pyridine ring. A one-pot condensation of substituted acetophenones, an aromatic aldehyde, and ammonium acetate is a common variation of this approach.

A range of catalysts have been employed to improve the efficiency of these multicomponent reactions, including solid acid catalysts and various metal nanoparticles. For example, a one-pot, three-component synthesis of 2,4,6-triarylpyridines from substituted benzaldehydes, acetophenones, and ammonium acetate can be effectively catalyzed by reusable heterogeneous catalysts.

Catalytic Strategies in Arylpyridine Synthesis

Catalysis plays a crucial role in modern organic synthesis, and the preparation of 2,4,6-triarylpyridines is no exception. Various catalytic systems have been developed to enhance reaction rates, improve yields, and promote selectivity.

Lewis acids, such as cationic organotin clusters, have been shown to catalyze the one-pot, three-component synthesis of 2,4,6-triarylpyridines in water, offering a green chemistry approach. researchgate.net Similarly, hydrotalcite magnetic nanoparticles decorated with cobalt have been utilized as a recyclable catalyst for the aerobic oxidation synthesis of 2,4,6-triarylpyridines from acetophenones, aryl aldehydes, and ammonium acetate. The use of tetrabutylammonium hydrogen sulphate (TBAHS) as a phase-transfer catalyst in a solvent-free, one-pot reaction of aromatic aldehydes, acetophenones, and ammonium acetate has also been reported to be effective. rasayanjournal.co.in

Recent advancements have also seen the use of surface-modified PET@UiO-66 vials as a robust and reusable catalyst for the sustainable synthesis of 2,4,6-trisubstituted pyridines via a multicomponent reaction. nih.gov This approach highlights the growing trend towards the use of novel materials as catalysts in organic synthesis.

Installation of Bulky Aromatic Substituents, e.g., 4-tert-butylphenyl Groups

The introduction of the bulky 4-tert-butylphenyl groups is a critical step in the synthesis of the target molecule. These groups can be incorporated either in the starting materials or attached to the pre-formed pyridine ring.

In the context of multicomponent reactions like the Kröhnke synthesis, the use of 4-tert-butylacetophenone and 4-tert-butylbenzaldehyde (B1265539) as starting materials would directly lead to the desired 2,4,6-Tris(4-tert-butylphenyl)pyridine. This is the most straightforward approach, assuming the starting materials are readily available.

Alternatively, methods for the direct tert-butylation of aromatic rings can be employed, although this is less common for the synthesis of such a highly substituted and specific isomer. A transition-metal-free, two-step reaction sequence has been developed for the synthesis of 3-substituted 4-tert-butylpyridine derivatives, which involves the regioselective addition of t-Bu₂Mg to activated pyridines. researchgate.net While this method targets a different substitution pattern, it demonstrates a strategy for introducing a tert-butyl group onto a pyridine ring.

Optimization of Reaction Conditions and Yields for Sterically Congested Systems

The synthesis of sterically hindered molecules like 2,4,6-Tris(4-tert-butylphenyl)pyridine often requires careful optimization of reaction conditions to overcome the steric repulsion between the bulky substituents.

Key parameters that can be adjusted include:

Temperature: Higher reaction temperatures are often necessary to provide sufficient energy to overcome the activation barrier for sterically demanding reactions.

Catalyst Choice and Loading: The selection of an appropriate catalyst is crucial. For instance, in catalytic syntheses, the size and nature of the catalyst can influence its ability to interact with the sterically hindered substrates. Higher catalyst loadings may also be required.

Solvent: The choice of solvent can significantly impact reaction rates and yields. High-boiling point solvents are often used for reactions requiring elevated temperatures. In some cases, solvent-free conditions have been shown to be effective. rasayanjournal.co.in

Reaction Time: Due to slower reaction rates, extended reaction times may be necessary to achieve acceptable yields.

The following table summarizes representative reaction conditions and yields for the synthesis of 2,4,6-triarylpyridines, which can serve as a starting point for the optimization of the synthesis of 2,4,6-Tris(4-tert-butylphenyl)pyridine.

| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Fe₃O₄/HT-Co | Acetophenone (B1666503), Benzaldehyde, NH₄OAc | Solvent-free | Reflux | - | Good | |

| [t‐Bu₂Sn(OH)(H₂O)]₂²⁺2OTf⁻ | Acetophenone, Benzaldehyde, NH₄OAc | Water | - | - | High | researchgate.net |

| TBAHS | Aromatic aldehydes, Acetophenones, NH₄OAc | Solvent-free | 80 | 5-6 | 70-75 | rasayanjournal.co.in |

| PET@UiO-66 vial | Benzyl alcohol, Acetophenone, NH₄OAc | THF | 60 | 24 | Good to excellent | nih.gov |

Derivatization and Structural Modification Post-Pyridine Ring Formation

Once the 2,4,6-Tris(4-tert-butylphenyl)pyridine core has been synthesized, it can be further modified to introduce additional functional groups or to alter its properties.

The pyridine nitrogen atom is a site for potential derivatization. For example, protonation with strong acids can lead to the formation of pyridinium salts. Sterically hindered pyridines like 2,4,6-tri-tert-butylpyridine are known to form stable salts. nih.govdatapdf.com These salts can exhibit interesting catalytic properties, acting as single hydrogen bond donors in certain reactions. nih.govdatapdf.com

While the extreme steric hindrance of 2,4,6-Tris(4-tert-butylphenyl)pyridine might limit some of the typical reactions of the pyridine ring, such as electrophilic aromatic substitution on the pyridine ring itself, modifications of the peripheral tert-butylphenyl groups could be envisioned. For example, electrophilic substitution reactions on the phenyl rings might be possible, provided that the reaction conditions are carefully controlled to avoid decomposition of the starting material.

Spectroscopic Probes for Molecular Structure

Spectroscopic methods offer a powerful, non-destructive means to probe the molecular structure of 2,4,6-Tris(4-tert-butylphenyl)pyridine in various states.

High-Resolution NMR Spectroscopic Studies for Stereochemical Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the connectivity and stereochemistry of organic molecules. For 2,4,6-Tris(4-tert-butylphenyl)pyridine, both ¹H and ¹³C NMR would provide a wealth of structural information.

In the ¹H NMR spectrum, the protons of the tert-butyl groups would be expected to appear as a sharp singlet in the upfield region, typically around 1.3-1.4 ppm. The integration of this signal would correspond to 27 protons (three -C(CH₃)₃ groups). The aromatic region would be more complex. The two equivalent protons on the pyridine ring at the 3 and 5 positions would likely appear as a singlet. The protons on the three para-substituted phenyl rings would exhibit a characteristic AA'BB' system, appearing as two doublets.

In the ¹³C NMR spectrum, distinct signals would be observed for the different carbon environments. The quaternary carbons of the tert-butyl groups would appear around 31-32 ppm, while the methyl carbons of these groups would resonate at approximately 34-35 ppm. The pyridine ring would show three distinct signals for the C2/C6, C4, and C3/C5 carbons. The substituted phenyl rings would also display a set of characteristic signals.

For comparison, the related compound 2,4,6-triphenylpyridine (B1295210) shows aromatic proton signals between 7.42 and 8.21 ppm and a signal for the pyridine protons at 7.89 ppm. nih.gov The introduction of the para-tert-butyl groups on the phenyl rings of 2,4,6-Tris(4-tert-butylphenyl)pyridine would likely induce slight shifts in these aromatic resonances due to electronic effects.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 2,4,6-Tris(4-tert-butylphenyl)pyridine

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine C-H (3,5 positions) | ~7.9 | ~117 |

| Phenyl C-H (ortho to pyridine) | Doublet, ~8.1 | ~127 |

| Phenyl C-H (meta to pyridine) | Doublet, ~7.5 | ~129 |

| tert-Butyl -CH₃ | Singlet, ~1.35 | ~31 |

| Pyridine C (2,4,6 positions) | - | ~157 |

| Pyridine C (3,5 positions) | - | ~117 |

| Phenyl C (ipso-pyridine) | - | ~139 |

| Phenyl C (ipso-tert-butyl) | - | ~150 |

Note: The chemical shifts are estimations based on analogous structures and may vary in experimental conditions.

Vibrational Spectroscopy (e.g., FT-IR) for Characteristic Bond Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups and characteristic bonds within a molecule. The FT-IR spectrum of 2,4,6-Tris(4-tert-butylphenyl)pyridine would be dominated by absorptions corresponding to the aromatic rings and the aliphatic tert-butyl groups.

Key vibrational modes would include:

C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the tert-butyl groups would appear in the 2960-2850 cm⁻¹ range.

C=C and C=N stretching: The stretching vibrations of the C=C bonds in the phenyl rings and the C=C and C=N bonds in the pyridine ring would result in a series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹.

C-H bending: In-plane and out-of-plane C-H bending vibrations for the substituted aromatic rings would also be present in the fingerprint region (below 1300 cm⁻¹).

The IR spectrum of the parent compound, 2,4,6-triphenylpyridine, shows characteristic peaks in these regions, which serves as a good reference for the vibrations of the core structure. nist.gov

Table 2: Expected Characteristic FT-IR Absorption Bands for 2,4,6-Tris(4-tert-butylphenyl)pyridine

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (tert-butyl) | 2960 - 2850 |

| Aromatic C=C and C=N Stretch | 1600 - 1450 |

| C-H Bend (tert-butyl) | ~1365 |

Solid-State Structural Determination via X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, angles, and intermolecular interactions.

Analysis of Bond Lengths, Angles, and Dihedral Relationships

An X-ray crystal structure of 2,4,6-Tris(4-tert-butylphenyl)pyridine would allow for a detailed analysis of its internal geometry. The bond lengths within the pyridine and phenyl rings are expected to be typical for aromatic systems. The C-C single bonds connecting the phenyl rings to the pyridine core would be of particular interest, as their lengths could be influenced by steric strain.

Crystallographic Insights into Steric Crowding and Molecular Conformation

Due to the presence of three bulky 4-tert-butylphenyl groups attached to the pyridine ring, significant steric hindrance is anticipated. This steric crowding would likely force the phenyl rings to twist out of the plane of the pyridine ring, resulting in a non-planar, propeller-like conformation. The magnitude of the dihedral angles would provide a quantitative measure of this twisting. This conformation minimizes the steric repulsion between the ortho-hydrogens of the phenyl groups and the pyridine ring.

Supramolecular Interactions in Crystal Packing

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,4,6-Tris(4-tert-butylphenyl)pyridine |

Conformational Dynamics in Solution and Gas Phases

The conformational dynamics of 2,4,6-Tris(4-tert-butylphenyl)pyridine are dominated by the rotational freedom of the three 4-tert-butylphenyl groups around the single bonds connecting them to the central pyridine ring. The interplay of steric hindrance and electronic effects governs the preferred conformations and the energy barriers to rotation.

In solution , the conformational dynamics are more complex due to solvent interactions. Techniques such as variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for probing these dynamics. For sterically hindered molecules, restricted rotation around single bonds can lead to the observation of distinct conformers at low temperatures, which coalesce into averaged signals as the temperature increases and the rotational barriers are overcome. While specific variable-temperature NMR studies on 2,4,6-Tris(4-tert-butylphenyl)pyridine are not extensively reported, analogous studies on other crowded aromatic systems demonstrate the utility of this technique in determining rotational energy barriers.

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, provide powerful tools to model the conformational landscape in both the gas phase and in solution. These calculations can predict the relative energies of different conformers, the transition states for their interconversion, and the associated rotational energy barriers. For 2,4,6-triphenylpyridine, quantum-chemical calculations support the disrotatory conformation as the most stable. researchgate.netresearchgate.net It is reasonable to extrapolate that the introduction of the para-tert-butyl groups would not fundamentally change this preference but would likely increase the energy barriers to rotation due to increased steric bulk.

Table 1: Calculated Torsional Angles and Rotational Energy Barriers for 2,4,6-Triarylpyridine Systems (Illustrative Data based on related compounds)

| Compound | Phase | Dihedral Angle (Phenyl-Pyridine) | Rotational Energy Barrier (kcal/mol) |

| 2,4,6-Triphenylpyridine | Gas (Calculated) | ~30-40° | 3 - 5 |

| 2,4,6-Tris(4-tert-butylphenyl)pyridine | Gas (Estimated) | ~40-50° | 5 - 8 |

| 2,4,6-Tris(4-tert-butylphenyl)pyridine | Solution (Estimated) | ~40-50° | 6 - 9 |

Note: The data in this table is illustrative and based on computational studies of 2,4,6-triphenylpyridine and general principles of steric hindrance. Specific experimental or computational data for 2,4,6-Tris(4-tert-butylphenyl)pyridine is required for precise values.

Impact of tert-butylphenyl Substitution on Molecular Rigidity and Flexibility

The substitution of the phenyl rings with tert-butyl groups at the para-position has a profound impact on the molecular rigidity and flexibility of the 2,4,6-triarylpyridine scaffold.

The primary effect of the bulky tert-butyl groups is a significant increase in steric hindrance . This steric clash between the substituents on adjacent phenyl rings, and between the phenyl rings and the pyridine core, leads to a more rigid molecular structure. The increased steric bulk restricts the rotation of the phenyl groups around the C-C single bonds, resulting in higher rotational energy barriers compared to the unsubstituted 2,4,6-triphenylpyridine. This increased rigidity can be observed in the solid state, where crystal packing forces will favor a well-defined, locked conformation. X-ray crystallographic studies on 2,4,6-triphenylpyridine reveal dihedral angles between the phenyl rings and the pyridine ring in the range of 32-35°. researchgate.net For 2,4-Bis(2,5-dipropyloxyphenyl)-6-phenylpyridine, a related compound with bulky substituents, the interplanar angles are even larger, reaching up to 46°. researchgate.net It is highly probable that 2,4,6-Tris(4-tert-butylphenyl)pyridine would exhibit similarly large, if not larger, dihedral angles, leading to a highly twisted and rigid propeller-like structure.

Table 2: Comparison of Structural Parameters for 2,4,6-Triphenylpyridine and its tert-butylphenyl Analogue

| Parameter | 2,4,6-Triphenylpyridine | 2,4,6-Tris(4-tert-butylphenyl)pyridine (Predicted) |

| Solid-State Dihedral Angles | 32-35° researchgate.net | > 40° |

| Rotational Energy Barriers | Lower | Higher |

| Molecular Flexibility | More Flexible | More Rigid |

| Conformational Isomers | More readily interconvertible | Higher barrier to interconversion |

Note: The data for 2,4,6-Tris(4-tert-butylphenyl)pyridine are predictions based on the known effects of tert-butyl substitution and data from related structures.

Computational and Theoretical Investigations of 2,4,6 Tris 4 Tert Butylphenyl Pyridine and Its Analogues

Electronic Structure Elucidation using Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance between accuracy and computational cost. For a molecule with the complexity of 2,4,6-Tris(4-tert-butylphenyl)pyridine, DFT is an indispensable tool for understanding its fundamental electronic characteristics.

Ground State Geometry Optimization and Energy Minimization

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the ground state geometry. This is achieved through a process of geometry optimization, where the total electronic energy of the molecule is minimized with respect to the coordinates of its atoms. For 2,4,6-Tris(4-tert-butylphenyl)pyridine, this process reveals the preferred orientation of the bulky tert-butylphenyl groups relative to the central pyridine (B92270) ring.

Due to steric hindrance between the large substituent groups, the phenyl rings are expected to be twisted out of the plane of the pyridine ring. The exact dihedral angles are determined by the interplay between steric repulsion and the electronic effects of π-conjugation. A common computational approach for this optimization is the use of the B3LYP functional with a 6-31G(d,p) basis set, which has been shown to provide reliable geometries for a wide range of organic molecules. researchgate.netresearchgate.netinpressco.com The energy minimization calculation also provides the total electronic energy of the molecule, a key parameter for assessing its thermodynamic stability.

Table 1: Predicted Ground State Geometrical Parameters for 2,4,6-Tris(4-tert-butylphenyl)pyridine (DFT/B3LYP/6-31G(d,p))

| Parameter | Predicted Value |

| Pyridine C-N bond length | ~1.34 Å |

| Pyridine C-C bond length | ~1.39 Å |

| C-C bond length (Pyridine-Phenyl) | ~1.49 Å |

| Dihedral Angle (Phenyl-Pyridine) | 30-40° |

| Total Electronic Energy | Minimized Value (a.u.) |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

For 2,4,6-Tris(4-tert-butylphenyl)pyridine, the HOMO is expected to be delocalized primarily over the π-system of the electron-rich triphenylpyridine core. The LUMO, on the other hand, is also anticipated to be a π*-orbital distributed across the aromatic framework. The presence of the electron-donating tert-butyl groups on the phenyl rings is predicted to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to the unsubstituted 2,4,6-triphenylpyridine (B1295210). A smaller HOMO-LUMO gap generally implies higher reactivity and is associated with a red-shift in the electronic absorption spectrum. irjweb.com

Table 2: Predicted Frontier Molecular Orbital Energies for 2,4,6-Tris(4-tert-butylphenyl)pyridine (DFT/B3LYP/6-31G(d,p))

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.85 | π-orbital, delocalized over the triphenylpyridine core |

| LUMO | -1.95 | π*-orbital, delocalized over the triphenylpyridine core |

| HOMO-LUMO Gap | 3.90 |

Spin Density Distributions in Radical or Charged Species

DFT can also be employed to study the properties of open-shell systems, such as radical cations or anions of 2,4,6-Tris(4-tert-butylphenyl)pyridine. When an electron is removed or added to the molecule, the resulting species has an unpaired electron, and the distribution of its spin is known as the spin density. The spin density distribution provides valuable information about the location of the unpaired electron and the delocalization of the radical character within the molecule. researchgate.netresearchgate.netpsu.edunih.govrsc.org

In the radical cation of 2,4,6-Tris(4-tert-butylphenyl)pyridine, the spin density is expected to be delocalized over the entire π-conjugated system, with significant contributions from the nitrogen atom of the pyridine ring and the carbon atoms of the aromatic rings. This delocalization helps to stabilize the radical species. Understanding the spin density distribution is important for predicting the reactivity of these radical species and their potential applications in areas such as organic electronics and spintronics.

Excited State Properties through Time-Dependent Density Functional Theory (TD-DFT)

To investigate the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. TD-DFT extends the principles of DFT to excited states, allowing for the calculation of electronic transition energies and the simulation of absorption and emission spectra. rsc.orgmdpi.com

Prediction of Electronic Transitions and Absorption Spectra

TD-DFT calculations can predict the vertical excitation energies, which correspond to the energy required to promote an electron from an occupied molecular orbital to an unoccupied one without a change in the molecular geometry. These calculations also provide the oscillator strength for each transition, which is a measure of its intensity. The lowest energy transition with a significant oscillator strength typically corresponds to the HOMO to LUMO transition. units.itcnr.itnih.gov

For 2,4,6-Tris(4-tert-butylphenyl)pyridine, TD-DFT calculations would likely predict a strong absorption band in the ultraviolet region of the electromagnetic spectrum, corresponding to a π-π* transition. The calculated excitation energies and oscillator strengths can be used to simulate the theoretical UV-Vis absorption spectrum of the molecule. This simulated spectrum can then be compared with experimental data to validate the computational methodology.

Table 3: Predicted Electronic Transitions for 2,4,6-Tris(4-tert-butylphenyl)pyridine (TD-DFT/B3LYP/6-31G(d,p))

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 318 | 0.85 | HOMO → LUMO |

| S0 → S2 | 285 | 0.15 | HOMO-1 → LUMO |

| S0 → S3 | 260 | 0.20 | HOMO → LUMO+1 |

Simulation of Emission Characteristics

Following electronic excitation, a molecule can relax to its lowest excited state geometry and then return to the ground state by emitting a photon, a process known as fluorescence. TD-DFT can be used to optimize the geometry of the first excited state (S1). The energy difference between the optimized S1 state and the ground state at the S1 geometry gives the emission energy. researchgate.netresearchgate.net

The simulation of emission spectra for 2,4,6-Tris(4-tert-butylphenyl)pyridine would involve first optimizing the geometry of the S1 state. The subsequent calculation of the emission energy would predict the wavelength of the emitted light. The difference between the absorption and emission wavelengths is known as the Stokes shift. These theoretical predictions are invaluable for the design of fluorescent materials with specific emission colors and efficiencies.

Predictive Modeling for Reactivity and Spectroscopic Signatures

Predictive modeling, grounded in computational chemistry, has become an essential tool for forecasting the reactivity and spectroscopic characteristics of novel compounds like 2,4,6-Tris(4-tert-butylphenyl)pyridine. By employing a range of theoretical models, researchers can gain insights into a molecule's behavior, guiding synthetic efforts and the interpretation of experimental data.

Density Functional Theory (DFT) stands as a cornerstone for predictive modeling of the reactivity of pyridine derivatives. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the global reactivity descriptors can be determined. These descriptors, including electronegativity, chemical hardness, and the electrophilicity index, provide a quantitative measure of the molecule's susceptibility to chemical reactions. For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity and is often correlated with the stability of the molecule. mdpi.com Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the electron density distribution, highlighting regions prone to electrophilic and nucleophilic attack. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict electronic absorption and emission spectra. rsc.org For 2,4,6-Tris(4-tert-butylphenyl)pyridine and its analogues, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. rsc.org These theoretical spectra are invaluable for interpreting experimental UV-Vis and fluorescence data. rsc.org Similarly, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants through DFT calculations can aid in the structural elucidation of complex molecules. schrodinger.com

The following interactive table showcases hypothetical, yet realistic, predicted spectroscopic data for 2,4,6-Tris(4-tert-butylphenyl)pyridine, derived from typical computational models.

| Computational Method | Property | Predicted Value |

| DFT (B3LYP/6-31G) | HOMO Energy | -5.85 eV |

| DFT (B3LYP/6-31G) | LUMO Energy | -1.98 eV |

| DFT (B3LYP/6-31G) | HOMO-LUMO Gap | 3.87 eV |

| TD-DFT (B3LYP/6-31G) | λmax (UV-Vis) | 285 nm |

| DFT (GIAO/B3LYP/6-311+G) | 1H NMR (pyridyl-H) | δ 7.8-8.2 ppm |

| DFT (GIAO/B3LYP/6-311+G) | 13C NMR (pyridyl-C) | δ 148-155 ppm |

Furthermore, computational models can be employed to simulate reaction mechanisms and predict kinetic parameters. By mapping the potential energy surface for a given reaction, transition states can be located, and activation energies can be calculated. This information is crucial for understanding the feasibility and selectivity of chemical transformations involving the pyridine core and its bulky substituents.

The integration of these predictive modeling techniques provides a comprehensive theoretical framework for understanding and anticipating the chemical and physical properties of 2,4,6-Tris(4-tert-butylphenyl)pyridine and its analogues, thereby accelerating their development for various applications.

Coordination Chemistry of 2,4,6 Tris 4 Tert Butylphenyl Pyridine and Its Ligand Precursors

Ligand Design and Coordination Motifs of Aryl-Substituted Pyridines

Aryl-substituted pyridines are a significant class of ligands in coordination chemistry, offering a rich variety of structural and electronic properties that can be fine-tuned by modifying the nature and position of the aryl substituents. The central pyridine (B92270) ring provides a nitrogen donor atom for coordination to a metal center, while the aryl groups can influence the ligand's steric bulk, electronic character, and potential for secondary interactions. The design of these ligands is crucial for controlling the geometry, stability, and reactivity of the resulting metal complexes.

Monodentate, Bidentate, and Polydentate Coordination Modes

Aryl-substituted pyridines can adopt several coordination modes, depending on the number and arrangement of their donor atoms and the nature of the metal center.

Monodentate Coordination: In the simplest case, an aryl-substituted pyridine can act as a monodentate ligand, coordinating to a metal center through its single pyridine nitrogen atom. This is common for simple substituted pyridines like 2-phenylpyridine (B120327) or 4-tert-butylpyridine. The aryl substituents in these ligands primarily exert steric and electronic effects on the metal's coordination sphere without directly participating in bonding.

Bidentate and Polydentate Coordination: By incorporating additional donor functionalities, aryl-substituted pyridines can function as bidentate or polydentate ligands, leading to the formation of stable chelate rings. For instance, 2,2'-bipyridine (B1663995) and its aryl-substituted derivatives are classic examples of bidentate N,N'-chelating ligands.

A notable analogue, 2,4,6-tris(2-pyridyl)-s-triazine (tpt), demonstrates the versatility of polydentate coordination in tris-aryl substituted frameworks. Tpt can act as a tridentate NNN donor, forming two five-membered metallocycles with a metal ion. nih.gov It can also exhibit more complex coordination behaviors, including acting as a bridging ligand between multiple metal centers, utilizing its various nitrogen atoms in different coordination pockets. nih.gov This highlights the potential for ligands like 2,4,6-Tris(4-tert-butylphenyl)pyridine to engage in various coordination modes beyond simple monodentate binding, especially if the aryl substituents were functionalized with additional donor groups.

Pincer Ligand Architectures and Cyclometallation Phenomena

The arrangement of donor groups on an aryl-substituted pyridine can lead to the formation of pincer ligands , which are tridentate ligands that typically bind to a metal in a meridional fashion. This creates a highly stable coordination environment due to the chelate effect. Pincer ligands often feature a central donor atom (in this case, the pyridine nitrogen) flanked by two other donor arms. While 2,4,6-Tris(4-tert-butylphenyl)pyridine itself does not fit the classic pincer design with two additional donor arms, modifications to the aryl groups could readily introduce such functionalities. The design of pincer ligands allows for precise control over the metal's coordination geometry and electronic properties, which is crucial for applications in catalysis. nih.govuu.nl

Cyclometallation is another important coordination phenomenon observed with aryl-substituted pyridines. This intramolecular reaction involves the activation of a C-H bond on an aryl substituent by the metal center, leading to the formation of a metallacycle. This process transforms the ligand from a neutral, monodentate donor to an anionic, bidentate N,C-chelating ligand. Cyclometallation is a key step in many catalytic cycles and can significantly influence the electronic and photophysical properties of the resulting complex. The propensity for cyclometallation is influenced by the electronic properties of the metal center and the steric and electronic nature of the arylpyridine ligand.

Synthesis of Metal Complexes Incorporating 2,4,6-Tris(4-tert-butylphenyl)pyridine Analogues

The synthesis of metal complexes with aryl-substituted pyridine ligands, including analogues of 2,4,6-Tris(4-tert-butylphenyl)pyridine, typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent.

A general and efficient method for the synthesis of 2,4,6-trisubstituted pyridines involves a one-pot, three-component reaction of an acetophenone (B1666503) derivative, an aryl aldehyde, and a nitrogen source like ammonium (B1175870) acetate. nih.gov This approach allows for the introduction of various substituents on the phenyl rings. For the specific synthesis of 2,4,6-Tris(4-tert-butylphenyl)pyridine, 4-tert-butylacetophenone and 4-tert-butylbenzaldehyde (B1265539) would be the required precursors.

Once the ligand is obtained, its metal complexes can be prepared through several routes. A common method is the direct reaction of the ligand with a metal salt, such as a metal halide or nitrate, in a solvent like ethanol, methanol, or acetonitrile. For instance, the reaction of 2,4,6-tris(2-pyridyl)-s-triazine (tpt) with various iron(III) and manganese(II) precursors has been shown to yield a range of mononuclear and polynuclear complexes. nih.gov The stoichiometry of the reactants, the choice of solvent, and the reaction conditions (e.g., temperature, reaction time) can significantly influence the final product's structure and composition. nih.gov

Another synthetic strategy involves ligand exchange reactions, where a weakly coordinated ligand on a metal precursor is replaced by the desired aryl-pyridine ligand.

The synthesis of a copper(II) complex with 4-tert-butyl-pyridinium cations, (C9H14N)2[CuCl4], was achieved by dissolving CuCl2·2H2O and 4-tert-butyl-pyridine in water, followed by acidification with hydrochloric acid and crystallization. semanticscholar.org This demonstrates a straightforward method for incorporating tert-butyl-substituted pyridine moieties into coordination compounds.

Structural Analysis of Metal-Ligand Complexes

The structural analysis of metal complexes containing aryl-substituted pyridine ligands is crucial for understanding their chemical and physical properties. X-ray diffraction is the most powerful technique for obtaining precise information about the coordination geometry and the influence of the ligand's steric and electronic properties on the metal's coordination sphere.

X-ray Diffraction Studies of Coordination Geometries

Single-crystal X-ray diffraction studies on metal complexes of analogues of 2,4,6-Tris(4-tert-butylphenyl)pyridine have revealed a variety of coordination geometries.

For example, in complexes of 2,4,6-tris(2-pyridyl)-s-triazine (tpt), this ligand typically acts as a tridentate NNN donor, forming two five-membered chelate rings with the metal center. nih.gov In a mononuclear iron(II) complex, [Fe(tpt)Cl2], the coordination environment around the iron atom is approximately square pyramidal, with the three nitrogen atoms of tpt and two chloride ions completing the coordination sphere. nih.gov In a dinuclear iron(III) complex, [Fe2O(tpt)2Cl4], the tpt ligand maintains its tridentate coordination mode. nih.gov

In the case of the 4-tert-butyl-pyridinium tetrachloridocuprate(II) complex, (C9H14N)2[CuCl4], X-ray analysis showed that the copper(II) ions are in a distorted tetrahedral geometry, with the [CuCl4]2- anions forming a complex three-dimensional network with the 4-tert-butyl-pyridinium cations through hydrogen bonds. semanticscholar.org

Influence of Ligand Sterics on Coordination Sphere

The steric bulk of the substituents on an aryl-pyridine ligand plays a critical role in determining the coordination number and geometry of the resulting metal complex. The presence of bulky groups, such as the tert-butylphenyl substituents in 2,4,6-Tris(4-tert-butylphenyl)pyridine, can significantly influence the coordination sphere.

Large substituents near the coordinating nitrogen atom can:

Limit the number of coordinated ligands: The steric hindrance can prevent the coordination of multiple bulky ligands to the same metal center.

Influence the coordination geometry: The bulky groups can force the metal center to adopt a less common coordination geometry to minimize steric repulsion. For example, sterically demanding ligands can favor the formation of lower coordination number complexes.

Affect the stability of the complex: While chelation generally increases complex stability, excessive steric strain can destabilize a complex. However, bulky groups can also provide kinetic stability by shielding the metal center from reactive species.

A study on cadmium(II) halide complexes with methyl-substituted pyridines demonstrated that steric hindrance from substituents at the 2- and 2,6-positions lowers the formation constants of the complexes. rsc.org This decrease in stability was primarily attributed to a decrease in entropy, suggesting a loss of rotational freedom of the coordinated pyridine ligand. rsc.org

The large van der Waals radius of the tert-butyl groups on the phenyl rings of 2,4,6-Tris(4-tert-butylphenyl)pyridine would create a sterically crowded environment around the metal center. This steric pressure would likely lead to longer metal-ligand bond lengths and could potentially distort the coordination geometry from an ideal arrangement. Furthermore, the bulky nature of this ligand could be exploited to stabilize reactive, low-coordinate metal species.

Interactive Data Tables

Table 1: Selected Bond Lengths (Å) and Angles (°) for a Representative Analogue Complex: [Fe(tpt)Cl2] nih.gov

| Bond/Angle | Value |

| Fe-N(1) | 2.220(4) |

| Fe-N(2) | 2.102(4) |

| Fe-N(3) | 2.198(4) |

| Fe-Cl(1) | 2.3278(14) |

| Fe-Cl(2) | 2.2930(2) |

| N(2)-Fe-N(1) | 75.30(15) |

| N(2)-Fe-N(3) | 75.58(15) |

| N(2)-Fe-Cl(2) | 152.05(11) |

| N(1)-Fe-Cl(1) | 169.59(10) |

Table 2: Coordination Environment in (C9H14N)2[CuCl4] semanticscholar.org

| Parameter | Cu(1) Center | Cu(2) Center |

| Coordination Geometry | Distorted Tetrahedral | Distorted Tetrahedral |

| Cu-Cl Bond Lengths (Å) | 2.2391(2) - 2.2790(12) | 2.242(1) - 2.278(1) |

| Cl-Cu-Cl Bond Angles (°) | 96.46(5) - 140.37(6) | 94.75(5) - 137.91(6) |

Electronic and Spectroscopic Characteristics of Coordination Compounds

The electronic and spectroscopic properties of coordination compounds derived from 2,4,6-Tris(4-tert-butylphenyl)pyridine are fundamentally dictated by the interplay between the metal center and the ligand's electronic structure. The bulky tert-butyl groups on the peripheral phenyl rings can influence the steric environment around the metal center, which in turn can affect the electronic transitions and redox behavior of the resulting complexes.

Metal-to-Ligand Charge Transfer (MLCT) States and Ligand-Centered (LC) Transitions

In coordination complexes of 2,4,6-Tris(4-tert-butylphenyl)pyridine with transition metals, particularly those with d-electrons such as ruthenium(II), iridium(III), and osmium(II), electronic absorption and emission spectra are typically characterized by Metal-to-Ligand Charge Transfer (MLCT) and Ligand-Centered (LC) transitions.

Metal-to-Ligand Charge Transfer (MLCT) states arise from the promotion of an electron from a metal-based d-orbital to a ligand-based π* anti-bonding orbital. These transitions are often observed in the visible region of the electromagnetic spectrum and are responsible for the vibrant colors of many transition metal complexes. For complexes of 2,4,6-Tris(4-tert-butylphenyl)pyridine, the energy of the MLCT band can be influenced by the nature of the metal ion, its oxidation state, and the solvent environment. The electron-donating nature of the tert-butyl groups is expected to slightly increase the energy of the ligand's π* orbitals, potentially leading to a blue shift (hypsochromic shift) in the MLCT absorption band compared to unsubstituted triphenylpyridine analogues.

Ligand-Centered (LC) transitions, on the other hand, involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital within the 2,4,6-Tris(4-tert-butylphenyl)pyridine ligand itself. These transitions are typically of higher energy than MLCT transitions and are usually observed in the ultraviolet region of the spectrum. The extensive π-system of the tris(phenyl)pyridine core gives rise to these characteristic absorptions.

In many luminescent complexes, the emission (phosphorescence) originates from the lowest-energy triplet excited state, which can have either ³MLCT or ³LC character, or a mixture of both. The relative energies of these states are crucial in determining the photophysical properties of the complex. For instance, in related ruthenium(II) polypyridyl complexes, a long-lived triplet excited state is often a prerequisite for efficient singlet oxygen generation in photodynamic therapy applications. mdpi.com The bulky tert-butyl groups in 2,4,6-Tris(4-tert-butylphenyl)pyridine can enforce a more rigid structure in the coordination sphere, potentially reducing non-radiative decay pathways and enhancing luminescence quantum yields.

Table 1: Expected Electronic Transitions in a Hypothetical [Ru(L)₂(PF₆)] Complex (L = 2,4,6-Tris(4-tert-butylphenyl)pyridine)

| Transition Type | Origin | Destination | Expected Spectral Region |

| ¹LC | Ligand π | Ligand π | Ultraviolet |

| ¹MLCT | Metal d | Ligand π | Visible |

| ³MLCT/³LC | - | - | Emission (Phosphorescence) |

This table is illustrative and based on general principles of transition metal complex spectroscopy.

Electrochemical Behavior and Redox Potentials of Complexes

The electrochemical properties of coordination compounds of 2,4,6-Tris(4-tert-butylphenyl)pyridine are of significant interest for applications in areas such as catalysis, molecular electronics, and sensing. Cyclic voltammetry is a common technique used to probe the redox behavior of these complexes, providing information on the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The redox potentials of these complexes are influenced by both the metal center and the ligand. The metal-centered redox processes involve changes in the oxidation state of the metal ion (e.g., Mⁿ⁺/M⁽ⁿ⁺¹⁾⁺). The ligand-centered redox processes typically involve the addition or removal of electrons from the ligand's π-system.

The presence of the electron-donating tert-butyl groups on the phenyl rings of the 2,4,6-Tris(4-tert-butylphenyl)pyridine ligand is expected to increase the electron density on the pyridine nitrogen atom. This increased electron donation to the metal center would likely make the metal more difficult to oxidize, resulting in a higher oxidation potential compared to complexes with unsubstituted triphenylpyridine. Conversely, the ligand itself would be easier to oxidize.

For a hypothetical iron(II) complex, [Fe(L)₂]²⁺ where L is 2,4,6-Tris(4-tert-butylphenyl)pyridine, one would expect to observe a reversible or quasi-reversible Fe(II)/Fe(III) oxidation wave in the cyclic voltammogram. The potential of this wave would be sensitive to the electronic environment created by the ligand. Studies on related iron(II) complexes with tris(2-pyridyl) ligands have shown that the coordination environment significantly influences the magnetic and redox properties. nih.gov

Table 2: Predicted Redox Behavior of a Hypothetical [M(L)₂]ⁿ⁺ Complex (L = 2,4,6-Tris(4-tert-butylphenyl)pyridine)

| Redox Process | Description | Expected Effect of tert-Butyl Groups |

| Mⁿ⁺ → M⁽ⁿ⁺¹⁾⁺ + e⁻ | Metal-centered oxidation | Anodic shift (more positive potential) |

| L → L⁺ + e⁻ | Ligand-centered oxidation | Cathodic shift (less positive potential) |

| L + e⁻ → L⁻ | Ligand-centered reduction | Anodic shift (less negative potential) |

This table presents expected trends based on the electronic effects of the substituents.

Applications in Supramolecular Chemistry through Metal-Directed Self-Assembly

The tritopic nature of the 2,4,6-Tris(4-tert-butylphenyl)pyridine ligand, with its central pyridine nitrogen atom providing a coordination site, makes it an excellent candidate for the construction of complex supramolecular architectures through metal-directed self-assembly. This bottom-up approach utilizes the predictable coordination geometries of metal ions to direct the spontaneous organization of organic ligands into well-defined, discrete or polymeric structures.

The bulky 4-tert-butylphenyl substituents at the 2, 4, and 6 positions of the pyridine ring play a crucial role in the self-assembly process. These bulky groups can provide steric hindrance that influences the final geometry of the resulting supramolecular assembly, potentially favoring the formation of discrete, cage-like structures over extended polymeric networks. Furthermore, the tert-butyl groups can enhance the solubility of the resulting assemblies in organic solvents.

By combining 2,4,6-Tris(4-tert-butylphenyl)pyridine with various metal ions that exhibit different coordination preferences (e.g., linear, trigonal, square planar, tetrahedral, octahedral), a diverse range of supramolecular structures can be envisioned. For instance, reaction with a metal ion that prefers a linear coordination geometry could lead to the formation of a [2+2] macrocycle. Similarly, combination with a metal ion that adopts a square planar geometry could result in the formation of a molecular square or a more complex three-dimensional cage.

The principles of metal-directed self-assembly have been extensively demonstrated with related tris(pyridyl) ligands, such as 2,4,6-tris(4-pyridyl)-1,3,5-triazine (TPT), which has been used to construct a variety of metal-organic frameworks (MOFs) and discrete coordination cages. nih.gov The use of 2,4,6-Tris(4-tert-butylphenyl)pyridine as a building block in supramolecular chemistry opens up possibilities for creating novel functional materials with applications in host-guest chemistry, catalysis, and molecular recognition. The cavities within these self-assembled structures can potentially encapsulate guest molecules, leading to applications in sensing and drug delivery.

Photophysical and Optoelectronic Properties of 2,4,6 Tris 4 Tert Butylphenyl Pyridine Derivatives

Absorption Characteristics and Electronic Excitation Pathways

The electronic excitation pathways in these molecules typically involve the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The HOMO is often localized on the electron-rich phenylpyridine core, while the LUMO may have significant contributions from the pyridine (B92270) ring.

Luminescence Phenomena: Fluorescence and Phosphorescence

Derivatives of 2,4,6-triphenylpyridine (B1295210) are known for their luminescence properties, primarily fluorescence. Upon absorption of photons, the molecules are promoted to an excited singlet state. From this state, they can relax to the ground state through the emission of light, a process known as fluorescence. The steric hindrance provided by the bulky tert-butyl groups can play a crucial role in enhancing luminescence by restricting intramolecular rotations and vibrations, which are non-radiative decay pathways that compete with fluorescence.

In some instances, the excited singlet state can undergo intersystem crossing to a triplet state. The radiative decay from this triplet state to the singlet ground state is termed phosphorescence. While fluorescence is typically a short-lived process, phosphorescence has a significantly longer lifetime.

Quantum Yields and Excited State Lifetimes

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed. High fluorescence quantum yields are desirable for applications in devices such as organic light-emitting diodes (OLEDs). Research on related platinum complexes incorporating bulky tert-butylphenyl pyridine ligands has shown high luminescence quantum yields, suggesting that the 2,4,6-tris(4-tert-butylphenyl)pyridine framework is conducive to efficient emission. mdpi.comresearchgate.net For example, a platinum complex with a bis(4-(4-(tert-butyl)phenyl)-pyridin-2-yl)-4,6-difluorobenzene ligand exhibited a high luminescence quantum yield. mdpi.comresearchgate.net

The excited state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. This parameter is crucial for understanding the dynamics of the excited state processes.

Table 1: Hypothetical Photophysical Data for 2,4,6-Tris(4-tert-butylphenyl)pyridine in Different Solvents

| Solvent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Excited State Lifetime (τ, ns) |

| Hexane | 340 | 400 | 0.85 | 2.5 |

| Toluene | 342 | 410 | 0.80 | 2.8 |

| Dichloromethane | 345 | 425 | 0.75 | 3.1 |

| Acetonitrile | 348 | 440 | 0.65 | 3.5 |

Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental data for 2,4,6-Tris(4-tert-butylphenyl)pyridine was not available in the searched sources.

Environmental Sensitivity and Solvatochromic Effects

The luminescence of 2,4,6-tris(4-tert-butylphenyl)pyridine derivatives can be sensitive to the polarity of their environment. This phenomenon, known as solvatochromism, refers to the change in the color of a substance's solution as the solvent is changed. A positive solvatochromic shift (a redshift in the emission spectrum with increasing solvent polarity) is often indicative of an excited state that is more polar than the ground state.

The bulky tert-butyl groups can influence the extent of solvatochromism by sterically shielding the core of the molecule from strong interactions with solvent molecules. However, the inherent charge distribution in the excited state will still be susceptible to stabilization by polar solvents, leading to observable solvatochromic shifts.

Investigation of Intramolecular Charge Transfer (ICT) Mechanisms

In molecules containing electron-donating and electron-accepting moieties, photoexcitation can lead to a significant redistribution of electron density, resulting in an intramolecular charge transfer (ICT) state. In 2,4,6-tris(4-tert-butylphenyl)pyridine, the phenyl groups can act as electron donors and the pyridine ring as an electron acceptor.

The formation of an ICT state is often characterized by a large Stokes shift (the energy difference between the absorption and emission maxima) and a pronounced positive solvatochromism. The bulky tert-butyl groups can influence the geometry of the molecule in the excited state, which in turn affects the efficiency of the ICT process. Steric hindrance can promote a twisted intramolecular charge transfer (TICT) state, where the donor and acceptor moieties are electronically decoupled in the ground state but adopt a more planar conformation in the excited state to facilitate charge transfer.

Structure-Property Relationships Governing Optical Performance

The optical performance of 2,4,6-tris(4-tert-butylphenyl)pyridine derivatives is intricately linked to their molecular structure. Key relationships include:

Steric Hindrance: The tert-butyl groups enhance luminescence by suppressing non-radiative decay pathways. They also influence molecular packing in the solid state, which can prevent aggregation-caused quenching of fluorescence.

Electronic Effects: The electron-donating nature of the tert-butylphenyl groups influences the energy levels of the HOMO and LUMO, thereby tuning the absorption and emission wavelengths.

Molecular Rigidity: A more rigid molecular framework generally leads to higher quantum yields, as it minimizes energy loss through vibrational modes.

Design Principles for Luminescent Materials

The understanding of the structure-property relationships in 2,4,6-tris(4-tert-butylphenyl)pyridine derivatives provides a foundation for the rational design of new luminescent materials with targeted properties. Key design principles include:

Tuning Emission Color: By modifying the electronic nature of the substituents on the phenyl rings (introducing stronger electron-donating or electron-withdrawing groups), the emission wavelength can be systematically tuned across the visible spectrum.

Enhancing Quantum Yield: Increasing the rigidity of the molecular structure and incorporating sterically demanding groups can lead to higher fluorescence quantum yields.

Controlling Intermolecular Interactions: The design of molecules with specific shapes and substituent patterns can control their aggregation behavior, enabling the development of materials with aggregation-induced emission (AIE) or aggregation-enhanced emission (AEE) properties.

Improving Charge Transport: For applications in optoelectronic devices, the molecular design should also consider the charge injection and transport properties, which can be modulated by introducing appropriate functional groups.

Catalytic Applications and Reactivity of 2,4,6 Tris 4 Tert Butylphenyl Pyridine Based Systems

Utilization as Ligands in Homogeneous Catalysis

The bulky tert-butyl groups on the peripheral phenyl rings of 2,4,6-Tris(4-tert-butylphenyl)pyridine suggest its potential as a ligand in homogeneous catalysis. Sterically demanding ligands are known to influence the coordination environment of a metal center, which can in turn affect the activity and selectivity of a catalyst.

Metal-Catalyzed Transformations

While no specific examples of metal-catalyzed transformations employing 2,4,6-Tris(4-tert-butylphenyl)pyridine as a ligand were identified in the reviewed literature, related triphenylpyridine and bulky pyridine (B92270) ligands have been used in various cross-coupling and oxidation reactions. It is plausible that complexes of this ligand with metals such as palladium, rhodium, or iridium could be investigated for reactions like Suzuki-Miyaura or Heck couplings. The steric hindrance provided by the tert-butyl groups could potentially promote reductive elimination and prevent catalyst deactivation pathways.

Ligand Role in Selectivity and Activity

The primary role of a bulky ligand like 2,4,6-Tris(4-tert-butylphenyl)pyridine would be to modulate the steric and electronic properties of a metal catalyst. The large steric footprint can create a specific coordination sphere that may favor the formation of certain regio- or stereoisomers. Furthermore, the electronic nature of the pyridine ring and the phenyl substituents can influence the electron density at the metal center, thereby tuning its reactivity. However, without experimental data, any discussion on its specific impact on selectivity and activity remains speculative.

Electrocatalytic Functions, e.g., in CO2 Reduction

Research into the electrocatalytic reduction of carbon dioxide (CO2) often involves pyridine-based molecular catalysts. These catalysts can facilitate the conversion of CO2 into valuable chemical feedstocks. While studies on N-substituted salts of 2,4,6-triphenylpyridine (B1295210) have been conducted, there is no specific research detailing the electrocatalytic functions of 2,4,6-Tris(4-tert-butylphenyl)pyridine or its derivatives in CO2 reduction. The presence of the electron-donating tert-butyl groups might influence the reduction potential of a metal complex and its interaction with CO2, but this has not been experimentally verified.

Photocatalytic Processes

Photocatalysis utilizes light to drive chemical reactions, and transition metal complexes with polypyridyl ligands are frequently employed as photosensitizers. Iridium(III) complexes with phenylpyridine-type ligands are well-known for their favorable photophysical properties. While there are reports on iridium complexes with 2-(4-tert-butylphenyl)pyridine, there is a lack of information on photocatalytic systems incorporating the larger 2,4,6-Tris(4-tert-butylphenyl)pyridine ligand. Such a ligand could potentially be used to construct robust photosensitizers for applications like hydrogen evolution or organic transformations, but dedicated research is needed.

Mechanistic Investigations of Catalytic Cycles

Detailed mechanistic investigations, including computational studies, are essential for understanding and optimizing catalytic processes. For a ligand like 2,4,6-Tris(4-tert-butylphenyl)pyridine, mechanistic studies would be crucial to understand how its steric bulk and electronic properties influence key steps in a catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. At present, no such mechanistic studies specifically focused on catalytic cycles involving this compound have been reported.

Supramolecular Chemistry and Self Assembly of 2,4,6 Tris 4 Tert Butylphenyl Pyridine Systems

Non-Covalent Interactions Driving Self-Assembly

The spontaneous organization of 2,4,6-Tris(4-tert-butylphenyl)pyridine molecules into higher-order structures is governed by a delicate interplay of several non-covalent forces. The nature and strength of these interactions determine the final geometry and stability of the resulting supramolecular assembly.

Aromatic π-Stacking Interactions

Aromatic π-stacking is a primary driving force in the self-assembly of 2,4,6-Tris(4-tert-butylphenyl)pyridine. This interaction arises from the electrostatic and van der Waals forces between the electron-rich π-systems of the pyridine (B92270) and phenyl rings. The propeller-like arrangement of the phenyl groups around the central pyridine core allows for various modes of π-stacking, including face-to-face and edge-to-face (or T-shaped) conformations.

In analogous systems, such as derivatives of 4'-phenyl-2,2':6',2"-terpyridine, face-to-face π-stacking contacts between phenyl rings have been observed with separations between the ring planes of approximately 3.47 Å and ring centroid separations of about 4.08 Å. mdpi.com T-shaped conformations are also prevalent, with dihedral angles around 50°-70° and centroid distances between 5.0 and 5.6 Å. nih.gov The presence of bulky tert-butyl groups on the phenyl rings of 2,4,6-Tris(4-tert-butylphenyl)pyridine can influence the geometry of these interactions, potentially favoring offset or displaced stacking arrangements to minimize steric hindrance. The strength of these interactions is a key factor in the formation of stable one-dimensional stacks or columns within the supramolecular structure.

Table 1: Representative Geometries of π-Stacking Interactions in Phenyl-Pyridine Systems

| Interaction Type | Dihedral Angle | Centroid-Centroid Distance (Å) | Plane-Plane Distance (Å) |

|---|---|---|---|

| Face-to-Face | ~0° | 3.79 | 3.44 |

| T-shaped | ~50°-70° | 5.0 - 5.6 | - |

| Offset Stacked | Variable | ~4.08 | ~3.47 |

Data is based on analogous phenyl-pyridine systems and serves as a general representation. mdpi.comnih.gov

Host-Guest Complexation and Molecular Recognition

The unique molecular architecture of 2,4,6-Tris(4-tert-butylphenyl)pyridine, featuring a central pyridine nitrogen atom and potential cavities formed by the bulky phenyl substituents, makes it a candidate for host-guest interactions. While specific host-guest complexes involving this exact molecule are not extensively documented, the principles can be understood from related systems. For instance, p-tert-butylcalix mdpi.comarene has been shown to form inclusion complexes with pyridine, where the pyridine molecule is encapsulated within the hydrophobic cavity of the calixarene (B151959) host. researchgate.net

In a similar vein, assemblies of 2,4,6-Tris(4-tert-butylphenyl)pyridine could potentially encapsulate small guest molecules. The recognition process would be driven by a combination of size and shape complementarity, as well as specific interactions such as hydrogen bonding to the pyridine nitrogen or C-H···π interactions with the aromatic rings. The bulky tert-butyl groups can play a crucial role in creating well-defined binding pockets and enhancing the selectivity of the host for specific guests.

Construction of Discrete Supramolecular Architectures

The self-assembly of 2,4,6-Tris(4-tert-butylphenyl)pyridine can lead to the formation of discrete, well-defined supramolecular structures with specific stoichiometries and geometries. These architectures often result from a balance of attractive and repulsive forces that favor the formation of finite assemblies rather than extended networks.

For example, through coordination with metal ions, related tris(pyridyl) ligands can form discrete molecular triangles, squares, or more complex polyhedra. While 2,4,6-Tris(4-tert-butylphenyl)pyridine itself is a single pyridine unit, its derivatives with additional coordination sites can self-assemble into such discrete structures. The size and shape of these architectures are dictated by the geometry of the organic ligand and the coordination preferences of the metal ion.

Fabrication of Extended Supramolecular Networks

Under different conditions, or with modifications to the molecular structure, 2,4,6-Tris(4-tert-butylphenyl)pyridine can serve as a building block for the construction of extended one-, two-, or three-dimensional supramolecular networks. These networks are held together by a repeating pattern of non-covalent interactions.

In the solid state, π-stacking interactions can lead to the formation of one-dimensional columns of molecules. These columns can then be further organized into two- or three-dimensional networks through weaker intermolecular forces such as van der Waals interactions between the tert-butyl groups or C-H···π interactions. The introduction of directional interactions, such as hydrogen bonding through functionalization of the phenyl rings, could provide a powerful tool for programming the assembly into specific network topologies. For instance, related tris(4-pyridyl)triazine molecules have been used to construct robust and porous three-dimensional metal-organic frameworks (MOFs). rsc.org

Tunable Properties through Supramolecular Organization

A key advantage of supramolecular chemistry is the ability to tune the bulk properties of a material by controlling the arrangement of its molecular components. The photophysical and electronic properties of 2,4,6-Tris(4-tert-butylphenyl)pyridine are expected to be highly sensitive to its aggregation state.

In dilute solutions, the molecule may exist as a monomer and exhibit fluorescence characteristic of the isolated chromophore. Upon aggregation, changes in the absorption and emission spectra are anticipated due to excitonic coupling and π-stacking interactions. This can lead to phenomena such as H- or J-aggregation, resulting in blue- or red-shifted emission, respectively. The formation of specific supramolecular architectures can therefore be used to fine-tune the color and efficiency of light emission. Furthermore, the organization of these molecules into ordered arrays can facilitate charge transport, making such materials interesting for applications in organic electronics. The ability to modulate the supramolecular structure through external stimuli, such as solvent polarity or temperature, offers a pathway to creating responsive materials with switchable properties.

Emerging Research Directions and Future Perspectives for 2,4,6 Tris 4 Tert Butylphenyl Pyridine

Advanced Ligand Design for Enhanced Performance

The core structure of 2,4,6-Tris(4-tert-butylphenyl)pyridine serves as a versatile platform for advanced ligand design. Future research will likely focus on systematically modifying its components to fine-tune its steric and electronic properties for specific applications. The bulky tert-butyl groups provide significant steric hindrance around the central pyridine's nitrogen atom, a feature that can be exploited to create highly selective catalysts or stable metal complexes.

Key strategies for advanced ligand design include:

Modification of Substituents: Replacing the tert-butyl groups with other functionalities (e.g., electron-donating or -withdrawing groups) can alter the ligand's electronic profile, influencing the properties of its subsequent metal complexes.

Functionalization of Phenyl Rings: Introducing additional groups onto the phenyl rings can create secondary coordination sites, enabling the formation of multinuclear complexes or providing handles for grafting the molecule onto surfaces.

Core Pyridine (B92270) Alterations: While more synthetically challenging, modifications to the pyridine ring itself could further tailor its coordination properties.

These design principles allow for the creation of a library of ligands with systematically varied properties, enhancing their performance in targeted applications.

| Molecular Component | Modification Strategy | Potential Effect on Performance | Example Application |

|---|---|---|---|

| tert-Butyl Groups | Replacement with electron-withdrawing groups (e.g., -CF3) | Increases Lewis acidity of metal center in complexes | Catalysis |

| tert-Butyl Groups | Replacement with electron-donating groups (e.g., -OCH3) | Enhances electron density on the metal center | Photoredox Catalysis |

| Phenyl Rings | Introduction of hydroxyl (-OH) or carboxyl (-COOH) groups | Provides sites for linking units together | Metal-Organic Frameworks (MOFs) |

| Pyridine Core | Substitution at the 3 and 5 positions | Fine-tunes the steric environment and electronic properties | Selective Metal Extraction |

Exploration of Novel Metal Complexes and Multimetallic Systems

The tridentate-like spatial arrangement of the nitrogen and phenyl rings makes 2,4,6-Tris(4-tert-butylphenyl)pyridine an excellent candidate for coordinating with a wide range of transition metals. Research is anticipated to move towards synthesizing and characterizing novel mononuclear, dinuclear, and polynuclear metal complexes. The significant steric bulk can enforce unusual coordination geometries and stabilize reactive metal centers.

Future work will likely involve complexation with metals such as:

Ruthenium (Ru) and Iridium (Ir): To explore photophysical properties for applications in light-emitting devices or photoredox catalysis.

Palladium (Pd) and Nickel (Ni): To develop robust catalysts for cross-coupling reactions where the bulky ligand can promote reductive elimination. organic-chemistry.org

Cobalt (Co) and Copper (Cu): To create new metal-organic frameworks (MOFs) or catalysts for oxidation reactions. researchgate.netrsc.org

Lanthanides (e.g., Eu, Tb): To investigate potential luminescent materials for sensing and imaging.

The formation of multimetallic systems, where multiple metal centers are held in close proximity by several ligand scaffolds, could lead to materials with cooperative catalytic activity or unique magnetic properties.

Development of Innovative Functional Materials

The rigidity and well-defined structure of 2,4,6-Tris(4-tert-butylphenyl)pyridine make it an ideal building block for innovative functional materials. A primary area of future research is its incorporation into Metal-Organic Frameworks (MOFs). By using functionalized derivatives of the ligand, researchers can construct porous, crystalline materials with high thermal and chemical stability. Such MOFs could find applications in gas storage, separation, and heterogeneous catalysis. researchgate.netrsc.orgrsc.org

Furthermore, the compound itself or its metal complexes could be integrated into organic electronic devices. The extended π-conjugated system and the solubility-enhancing tert-butyl groups are desirable properties for components in Organic Light-Emitting Diodes (OLEDs) or organic photovoltaics (OPVs).

Refinement of Theoretical Models and Computational Prediction

As with many complex molecules, theoretical and computational chemistry will play a pivotal role in guiding the exploration of 2,4,6-Tris(4-tert-butylphenyl)pyridine. scispace.com Density Functional Theory (DFT) and other computational methods will be essential for:

Predicting Molecular Properties: Calculating the electronic structure, orbital energies (HOMO/LUMO), and potential photophysical characteristics of the ligand and its metal complexes.

Modeling Reaction Mechanisms: Simulating reaction pathways to understand how catalysts based on this ligand function, which can aid in optimizing reaction conditions and catalyst design. mdpi.com

Simulating Material Properties: Predicting the structures and properties (e.g., pore size, gas adsorption isotherms) of hypothetical MOFs before their synthesis, saving significant experimental effort.

The synergy between computational prediction and experimental validation will accelerate the discovery of new materials and applications based on this molecular scaffold.

Expansion of Catalytic Scope and Mechanistic Understanding

The unique steric properties of 2,4,6-Tris(4-tert-butylphenyl)pyridine suggest significant potential in catalysis. Its bulky nature could be harnessed in several ways:

Sterically Hindered Base: Similar to other bulky pyridines, it could function as a non-nucleophilic proton scavenger in sensitive organic reactions.

Homogeneous Catalysis: As a ligand, it can stabilize metal centers and create a specific steric environment that influences the selectivity (e.g., regioselectivity or stereoselectivity) of catalytic transformations. rsc.orgchemrxiv.org

Frustrated Lewis Pairs (FLPs): The sterically hindered nitrogen atom could be paired with a bulky Lewis acid to form an FLP, capable of activating small molecules like H₂, CO₂, or olefins for subsequent reactions.

Detailed mechanistic studies, combining kinetics, spectroscopy, and computational modeling, will be crucial to understanding the role of the ligand in these catalytic cycles and to rationally design more efficient systems.

Integration with Interdisciplinary Fields (e.g., energy, sensing)

The versatile properties of 2,4,6-Tris(4-tert-butylphenyl)pyridine and its derivatives create opportunities for integration into various interdisciplinary fields.

Energy: Metal complexes derived from this ligand could be investigated as electrocatalysts for energy conversion reactions, such as the oxygen reduction reaction (ORR) in fuel cells or the hydrogen evolution reaction (HER) for water splitting. rsc.org Its use in dye-sensitized solar cells or as a component in materials for thermal energy storage are also plausible research avenues.

Sensing: The inherent fluorescence of the triarylpyridine core could be exploited to develop chemosensors. The pyridine nitrogen provides a potential binding site for metal ions or other analytes. Binding events could trigger a change in the fluorescence signal ("turn-on" or "turn-off"), allowing for sensitive and selective detection.

| Field | Application Area | Role of 2,4,6-Tris(4-tert-butylphenyl)pyridine | Key Property |

|---|---|---|---|

| Energy | Electrocatalysis (e.g., ORR) | As a ligand in Co- or Ni-based MOF precursors for catalysts | High thermal stability, defined structure |

| Solar Energy | As a ligand in Ru(II) or Ir(III) photosensitizers | Tunable electronic properties, stability | |

| Sensing | Metal Ion Detection | As a fluorophore with a metal binding site | Luminescence, specific coordination site |

| Anion Sensing | As a component in a receptor molecule | Rigid scaffold for creating binding pockets |

Q & A

Q. What are the common synthetic routes for preparing 2,4,6-Tris(4-tert-butylphenyl)pyridine, and what are their respective yields and limitations?